molecular formula C11H14N6O3 B2678511 N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448054-75-8

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2678511
CAS No.: 1448054-75-8
M. Wt: 278.272
InChI Key: OFAJFOFGDHBDCV-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448054-75-8) is a chemical compound with the molecular formula C11H14N6O3 and a molecular weight of 278.27 g/mol . This molecule features a pyridazine core linked to a 1,2,4-triazole ring, a structural motif known to confer significant biological activity. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for its relevance in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents . Research on analogous compounds containing the 1,2,4-triazole fragment has demonstrated potent anticonvulsant activity in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . These potent analogues are believed to exert their effects by binding to the benzodiazepine site of the GABAA receptor, enhancing inhibitory neurotransmission in the brain, and increasing GABA content . Furthermore, the pyridazine heterocycle is a key scaffold in agrochemical discovery. Compounds with similar pyridazine-amide structures have been investigated as pro-insecticides, which are metabolically activated to silence insect chordotonal organs, providing a novel mode of action for pest control . The presence of the 2,2-dimethoxyethyl side chain may influence the compound's solubility and pharmacokinetic properties. This combination of features makes this compound a valuable chemical tool for researchers exploring new neuropharmacological targets and novel modes of action in agrochemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-19-10(20-2)5-13-11(18)8-3-4-9(16-15-8)17-7-12-6-14-17/h3-4,6-7,10H,5H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJFOFGDHBDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN=C(C=C1)N2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from suitable precursors, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Triazole Moiety:

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

    Addition of the Dimethoxyethyl Group: This step involves the alkylation of the compound with 2,2-dimethoxyethanol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, making it suitable for various research applications:

Antifungal Activity

Research indicates that N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide demonstrates potent antifungal properties against several pathogenic fungi. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Its efficacy has been tested in various cancer cell lines, including breast and lung cancer.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Applications in Agriculture

This compound is also being explored as a fungicide in agricultural practices. Its ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and quality.

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntifungalCandida albicansErgosterol synthesis inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis
NeuroprotectiveSH-SY5Y (neuronal cells)Reduction of oxidative stress

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Fungal Biology, researchers evaluated the antifungal activity of this compound against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents.

Case Study 2: Cancer Cell Apoptosis

A recent investigation published in Cancer Research highlighted the compound's ability to induce apoptosis in MCF-7 cells. The study demonstrated that treatment with this compound led to increased levels of active caspases and DNA fragmentation.

Case Study 3: Neuroprotection in Alzheimer's Model

In an experimental model of Alzheimer's disease reported in Neuroscience Letters, this compound was shown to reduce markers of oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridazine-triazole-carboxamide scaffold is shared with several analogs, but substituent variations dictate distinct biological and physicochemical profiles. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Applications/Notes
Target Compound Pyridazine 6-(1,2,4-triazol-1-yl), 3-(dimethoxyethyl-carboxamide) Potential agrochemical/pharmaceutical
β-(1,2,4-Triazol-1-yl)-L-alanine Alanine derivative 1,2,4-Triazole side chain Metabolite of fungicide myclobutanil
6-(Cyclopropanecarboxamido)-4-...Pyridazine-3-carboxamide Pyridazine Cyclopropanecarboxamido, methoxy-phenyl Crystalline form patented (2024)
(R)-IPMICF16 Imidazo[1,2-b]pyridazine Fluorophenyl-pyrrolidinyl, fluoro-methoxy PET imaging agent (kinase targeting)
Bitertanol Butanol derivative Biphenylyloxy, triazole Agricultural fungicide
Talarozole Benzothiazole Ethyl-triazole-butylphenyl Treatment of psoriasis/acne
Key Observations:
  • Triazole Role: The 1,2,4-triazole group is critical for binding to biological targets. In Bitertanol , it enables fungicidal activity, while in Talarozole , it contributes to retinoid metabolism modulation.
  • Carboxamide Modifications : The target compound’s dimethoxyethyl group may improve solubility compared to cyclopropanecarboxamido (lipophilic, ) or fluorophenyl (electron-withdrawing, ) substituents.
  • Pyridazine vs. Imidazopyridazine : (R)-IPMICF16 replaces pyridazine with an imidazo[1,2-b]pyridazine core, enhancing planar rigidity for kinase inhibition.

Biological Activity

N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16N4O3C_{12}H_{16}N_{4}O_{3} and a molecular weight of approximately 252.28 g/mol. The presence of both triazole and pyridazine rings contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves interference with cell wall synthesis or inhibition of key metabolic pathways in pathogens.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activity. In vitro studies have demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cell lines. For example, a related study found that triazole derivatives exhibited cytotoxic effects against colon carcinoma cells with IC50 values in the low micromolar range . This suggests potential for further development as anticancer agents.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Triazole derivatives have been reported to inhibit various enzymes, including those involved in cancer metabolism and inflammation . The interaction with metal ions through the triazole ring enhances binding affinity, potentially leading to effective inhibition of target enzymes.

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in various strains using triazole derivatives.
Investigation of Anticancer EffectsIdentified IC50 values indicating cytotoxicity against cancer cell lines (e.g., HCT-116).
Enzyme Inhibition AnalysisFound that specific triazole compounds inhibited acetylcholinesterase activity, suggesting potential in treating neurological disorders.

The biological activity of this compound likely involves multiple mechanisms:

  • Binding to Enzymes: The triazole ring may coordinate with metal ions in enzyme active sites, altering enzyme function.
  • Cell Membrane Interaction: The lipophilic nature of the compound may facilitate penetration into microbial membranes, disrupting cellular integrity.
  • Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-dimethoxyethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:

  • Amide coupling : Reaction of pyridazine-3-carboxylic acid derivatives with amines (e.g., 2,2-dimethoxyethylamine) using coupling agents like EDCI or HATU .
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole moiety at the pyridazine C6 position .
  • Key intermediates : 6-chloropyridazine-3-carboxamide derivatives or protected triazole precursors (e.g., triphenylmethyl-protected intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on pyridazine ring protons (δ 8.5–9.0 ppm for C6-triazole substitution) and dimethoxyethyl group signals (δ 3.2–3.5 ppm for OCH3, δ 4.2–4.5 ppm for CH2) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?

  • Methodological Answer : X-ray crystallography provides definitive bond lengths, angles, and torsion angles. For example:

  • Triazole-pyridazine dihedral angles : Confirm coplanarity (critical for π-π stacking in target binding) .
  • Hydrogen-bonding networks : Identify interactions between the carboxamide group and solvent/co-crystallized molecules .
  • Reference structures : Compare with analogs like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine to validate substitution patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Solvent selection : Use THF or DMF for solubility of polar intermediates; switch to EtOAC/water for purification .
  • Catalyst screening : Test palladium or copper catalysts for triazole coupling efficiency .
  • Process monitoring : Employ in-situ FTIR or HPLC to track reaction progression and minimize byproducts (e.g., dimerization) .
  • Example : A patent by Bristol-Myers Squibb achieved 55% yield via TBAF-mediated deprotection in THF .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the dimethoxyethyl chain) .
  • Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., incomplete deprotection or oxidation) .
  • Cross-validation : Compare with structurally related compounds (e.g., imidazo[1,2-b]pyridazine analogs) to assign ambiguous signals .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly against kinase targets?

  • Methodological Answer :

  • Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., Tropomyosin Receptor Kinase) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess IC50 values .
  • Target engagement : Radiolabeled analogs (e.g., ¹⁸F or ¹¹C derivatives) for PET imaging to validate target binding .

Q. How can computational modeling predict the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., TrkA kinase, PDB: 4AOJ) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS or AMBER) .
  • Pharmacophore mapping : Align triazole and carboxamide groups with key hinge-region residues (e.g., Met 592 in TrkA) .

Q. What formulation strategies address the compound’s poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Solid dispersions : Co-precipitate with polymers (e.g., PVP or HPMC) to enhance dissolution rate .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability .
  • Prodrug design : Introduce phosphate or PEGylated groups at the dimethoxyethyl moiety .

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